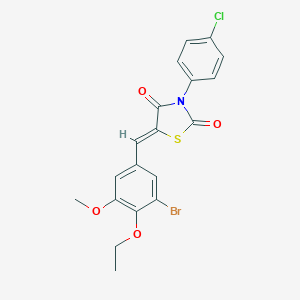
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also inhibit the production of pro-inflammatory cytokines and free radicals, leading to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has biochemical and physiological effects on various cell types. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines and free radicals, leading to its anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential for use in the treatment of cancer and inflammatory diseases. It has shown promising results in inhibiting the growth of cancer cells and decreasing inflammation in vitro. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One direction is to study its potential for use in combination with other anti-cancer or anti-inflammatory agents to increase its efficacy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its bioavailability and efficacy. Additionally, further studies are needed to determine its potential for use in the prevention of oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione with 3-bromo-4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential for use in the treatment of inflammatory diseases. Additionally, it has been studied for its antioxidant properties and has shown potential for use in the prevention of oxidative stress-related diseases.
Propiedades
Nombre del producto |
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C19H15BrClNO4S |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-17-14(20)8-11(9-15(17)25-2)10-16-18(23)22(19(24)27-16)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3/b16-10- |
Clave InChI |
ZQVPPCPBTWBSGQ-YBEGLDIGSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301094.png)
![5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301095.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301097.png)
![5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301098.png)
![5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301099.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301100.png)